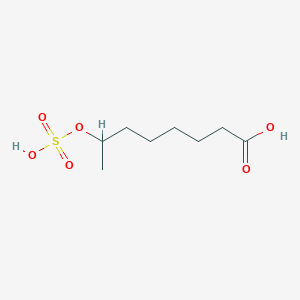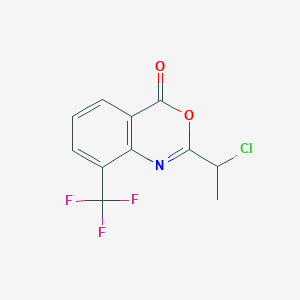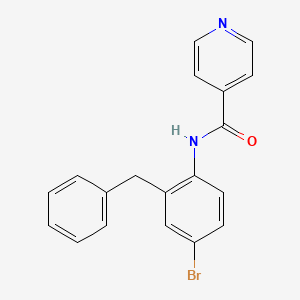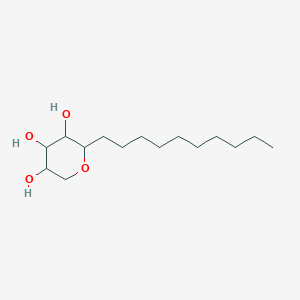
7-(Sulfooxy)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Sulfooxy)octanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a sulfooxy group attached to the seventh carbon of an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Sulfooxy)octanoic acid typically involves the sulfonation of octanoic acid. One common method is the reaction of octanoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
On an industrial scale, this compound can be produced through continuous flow processes where octanoic acid is reacted with sulfur trioxide in a reactor. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Sulfooxy)octanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxy octanoic acids.
Substitution: Various substituted octanoic acids depending on the nucleophile used.
Scientific Research Applications
7-(Sulfooxy)octanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Sulfooxy)octanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo beta-oxidation to produce energy. The sulfooxy group can also participate in various biochemical reactions, influencing cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A simple carboxylic acid without the sulfooxy group.
7-Hydroxy octanoic acid: Similar structure but with a hydroxyl group instead of a sulfooxy group.
7-Chloro octanoic acid: Contains a chlorine atom instead of a sulfooxy group.
Uniqueness
7-(Sulfooxy)octanoic acid is unique due to the presence of the sulfooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
82542-98-1 |
|---|---|
Molecular Formula |
C8H16O6S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
7-sulfooxyoctanoic acid |
InChI |
InChI=1S/C8H16O6S/c1-7(14-15(11,12)13)5-3-2-4-6-8(9)10/h7H,2-6H2,1H3,(H,9,10)(H,11,12,13) |
InChI Key |
WMOIPMFUTWLDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCC(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)







![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)


![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
